4-Hydroxy-3-(trifluoromethoxy)benzaldehyde
Overview
Description
4-Hydroxy-3-(trifluoromethoxy)benzaldehyde is a fluorinated aromatic aldehyde. It is characterized by the presence of a hydroxyl group at the fourth position and a trifluoromethoxy group at the third position on the benzene ring. This compound is primarily used in biochemical research due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic aromatic substitution reaction where a trifluoromethoxy group is introduced using a suitable trifluoromethylating agent under controlled conditions .
Industrial Production Methods
Industrial production of 4-Hydroxy-3-(trifluoromethoxy)benzaldehyde may involve large-scale nucleophilic aromatic substitution reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through crystallization or other suitable methods .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-3-(trifluoromethoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base
Major Products
Oxidation: 4-Hydroxy-3-(trifluoromethoxy)benzoic acid.
Reduction: 4-Hydroxy-3-(trifluoromethoxy)benzyl alcohol.
Substitution: Various ethers and esters depending on the substituent
Scientific Research Applications
4-Hydroxy-3-(trifluoromethoxy)benzaldehyde is widely used in scientific research due to its unique properties:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and biochemical pathways.
Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of pharmaceuticals, dyes, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 4-Hydroxy-3-(trifluoromethoxy)benzaldehyde involves its interaction with specific molecular targets. The hydroxyl and trifluoromethoxy groups contribute to its reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
4-Hydroxy-3-(trifluoromethoxy)benzaldehyde can be compared with other similar compounds such as:
4-Hydroxybenzaldehyde: Lacks the trifluoromethoxy group, resulting in different chemical and biological properties.
3-(Trifluoromethoxy)benzaldehyde: Lacks the hydroxyl group, affecting its reactivity and applications.
4-Hydroxy-3-methoxybenzaldehyde (Vanillin): Contains a methoxy group instead of a trifluoromethoxy group, leading to different uses and properties .
These comparisons highlight the unique properties of this compound, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
4-hydroxy-3-(trifluoromethoxy)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3O3/c9-8(10,11)14-7-3-5(4-12)1-2-6(7)13/h1-4,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPJSLRQIOKFRFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)OC(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60426949 | |
Record name | 4-Hydroxy-3-(trifluoromethoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60426949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53104-95-3 | |
Record name | 4-Hydroxy-3-(trifluoromethoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60426949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 53104-95-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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